molecular formula C10H14N4O B11894286 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde CAS No. 1260683-29-1

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde

Cat. No.: B11894286
CAS No.: 1260683-29-1
M. Wt: 206.24 g/mol
InChI Key: USCANUFWGGABBC-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C10H14N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a piperazine ring substituted with a methyl group and a pyrimidine ring substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method involves the use of 4-chloropyrimidine as a starting material, which reacts with 4-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(4-Methylpiperazin-1-yl)pyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved would vary depending on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a phenyl group instead of a methyl group on the piperazine ring and a carboxamide group instead of a formyl group on the pyrimidine ring.

    2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound has a boronic acid group instead of a formyl group on the pyrimidine ring.

Uniqueness

2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde is unique due to the presence of both a piperazine ring and a formyl group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of various compounds.

Properties

CAS No.

1260683-29-1

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C10H14N4O/c1-13-4-6-14(7-5-13)10-11-3-2-9(8-15)12-10/h2-3,8H,4-7H2,1H3

InChI Key

USCANUFWGGABBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=N2)C=O

Origin of Product

United States

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